5-Bromo-3-chloro-2-[2,6-difluoro-4-(trifluoromethyl)phenoxy]aniline
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Overview
Description
5-Bromo-3-chloro-2-[2,6-difluoro-4-(trifluoromethyl)phenoxy]aniline is a complex organic compound characterized by the presence of multiple halogen atoms and a phenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3-chloro-2-[2,6-difluoro-4-(trifluoromethyl)phenoxy]aniline typically involves multiple steps, including halogenation and coupling reactions. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored due to its mild reaction conditions and functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation reactions followed by coupling processes. The specific conditions, such as temperature, pressure, and choice of catalysts, are optimized to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-3-chloro-2-[2,6-difluoro-4-(trifluoromethyl)phenoxy]aniline can undergo various types of chemical reactions, including:
Substitution Reactions: Halogen atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, and oxidizing or reducing agents such as hydrogen peroxide or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups replacing the halogen atoms.
Scientific Research Applications
5-Bromo-3-chloro-2-[2,6-difluoro-4-(trifluoromethyl)phenoxy]aniline has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism by which 5-Bromo-3-chloro-2-[2,6-difluoro-4-(trifluoromethyl)phenoxy]aniline exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
5-Bromo-3-chloro-2-[2,6-difluoro-4-(trifluoromethyl)phenoxy]aniline is unique due to its specific combination of halogen atoms and the phenoxy group, which confer distinct chemical properties and reactivity compared to similar compounds.
Properties
Molecular Formula |
C13H6BrClF5NO |
---|---|
Molecular Weight |
402.54 g/mol |
IUPAC Name |
5-bromo-3-chloro-2-[2,6-difluoro-4-(trifluoromethyl)phenoxy]aniline |
InChI |
InChI=1S/C13H6BrClF5NO/c14-6-3-7(15)11(10(21)4-6)22-12-8(16)1-5(2-9(12)17)13(18,19)20/h1-4H,21H2 |
InChI Key |
WPEIUCMGADEDOR-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1F)OC2=C(C=C(C=C2Cl)Br)N)F)C(F)(F)F |
Origin of Product |
United States |
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